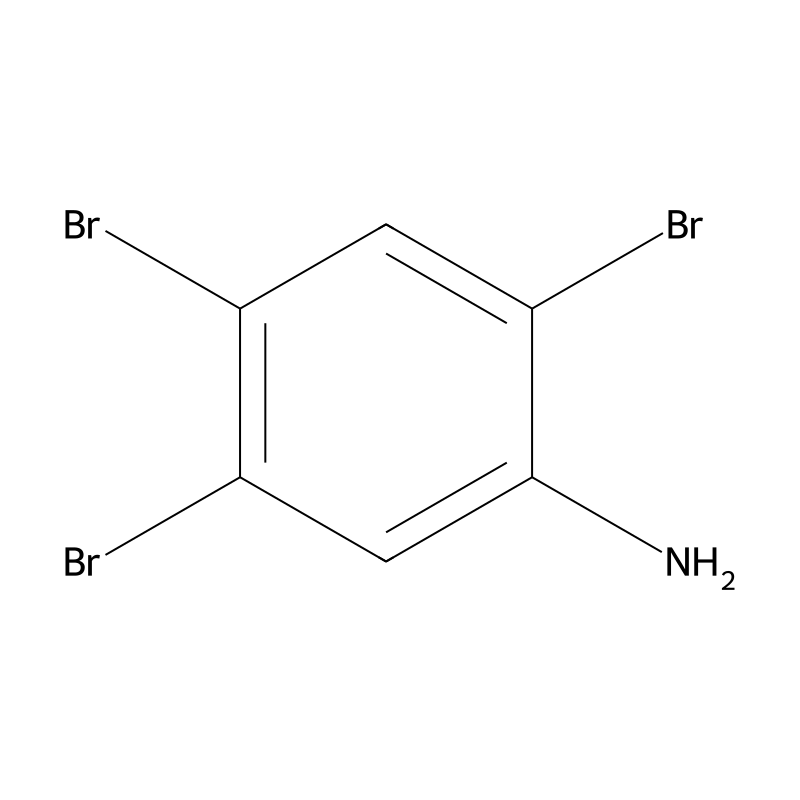2,4,5-Tribromoaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,4,5-Tribromoaniline is an aromatic compound characterized by the presence of three bromine atoms and an amino group attached to a benzene ring. Its chemical formula is , and it is a derivative of aniline. This compound is notable for its unique structure, which influences its chemical behavior and biological activity. It typically appears as a white or light yellow crystalline solid with a melting point around 120-122°C and a boiling point of approximately 300°C .
Aniline, the parent molecule, is known to be toxic. Due to the similar structure, 2,4,5-Tribromoaniline should also be handled with caution, assuming similar hazardous properties. This includes:
- Wearing appropriate personal protective equipment (PPE) when handling the compound.
- Exercising caution to avoid inhalation, ingestion, or skin contact.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
- Reduction Reactions: 2,4,5-Tribromoaniline can be reduced to form aniline or other partially reduced products using reducing agents like lithium aluminum hydride or sodium borohydride .
- Diazotization: The amino group can be converted into a diazonium salt, which can then react with various nucleophiles to yield substituted aromatic compounds.
The biological activity of 2,4,5-tribromoaniline has garnered attention due to its potential toxicity and effects on human health. Studies indicate that it may exhibit toxic properties when inhaled or ingested. The compound has been associated with harmful effects on the skin and respiratory system, as well as potential carcinogenicity . Additionally, its brominated structure may contribute to environmental persistence and bioaccumulation.
The synthesis of 2,4,5-tribromoaniline typically involves the bromination of aniline. Two common methods include:
- Bromination in Aqueous Solution:
- Bromination in Acetic Acid:
2,4,5-Tribromoaniline finds applications in various fields:
- Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
- Flame Retardants: Its brominated structure makes it useful in developing fire-retardant materials.
- Rubber Industry: It is used as an accelerator to improve the heat resistance and durability of rubber products .
Research into the interactions of 2,4,5-tribromoaniline with biological systems has revealed potential concerns regarding its toxicity. Studies have shown that exposure can lead to cumulative effects on human health due to its ability to persist in the environment and accumulate in biological tissues. Ongoing investigations aim to better understand its mechanisms of action and potential pathways for detoxification or bioremediation.
Several compounds are structurally similar to 2,4,5-tribromoaniline. Here are some notable examples:








